molecular formula C19H28O2 B1220040 3beta-Hydroxy-5-androsten-16-one CAS No. 5088-64-2

3beta-Hydroxy-5-androsten-16-one

Cat. No. B1220040
CAS RN: 5088-64-2
M. Wt: 288.4 g/mol
InChI Key: IHHKCVMULSSIQO-RHNZQBAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Hydroxy-5-androsten-16-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : 3beta-Hydroxy-5-androsten-17-one is used in the synthesis of androsteno-[17,16-d]-pyrimidine derivatives, showcasing its utility in forming complex structures (Forgó & Vincze, 2002).

Metabolic Pathway Analysis

  • Boar Testis Microsomal Fraction Study : The compound has been involved in studies analyzing its conversion in the microsomal fraction of boar testis, leading to insights into steroid metabolism (Shimizu, 1978).

Chromatographic Analysis

  • HPTLC Chromatography : 3beta-Hydroxy-5-androsten-16-one derivatives were studied using High-Performance Thin-Layer Chromatography (HPTLC), aiding in the understanding of their chromatographic behavior and lipophilicity (Perišić-Janjić et al., 2005).

Enzymatic Activity Studies

  • Liver Enzyme Activity : Research has been conducted on the effect of this compound on various liver enzymes in rats, providing insights into its influence on metabolic processes (Stenberg, 1976).

Hydrolysis and Extraction

  • Hydrolysis and Extraction Research : Studies on the hydrolysis and extraction of 3beta-Hydroxy-5-androsten-17-one and related compounds have been carried out, contributing to understanding its stability and recoverability in biological processes (Metcalf, 1976).

Anti-Inflammatory Properties

  • Synthesis for Anti-Inflammatory Evaluation : Research on the synthesis of 17beta-amino-3beta-methoxy-5-androstene hydrochloride derivatives for anti-inflammatory evaluation showcases its potential medicinal applications (Griggs & King, 1978).

Blood Pressure Studies

  • Blood Pressure Impact in Rats : Studies have investigated the effects of chronic administration of 3beta,17beta-dihydroxy-5-androsten-16-one on blood pressure in rats, exploring its potential role in hypertension (Ogihara et al., 1977).

Hormonal Steroid Synthesis

  • Synthesis of Hormonal Steroid Derivatives : The compound has been used in the synthesis of long-acting hormonal steroid preparations, highlighting its role in pharmaceutical development (Kuhl & Taubert, 1976).

Immunomodulatory Effects

  • Study on Immunomodulatory Effects : Research has explored the immunomodulatory effects of derivatives of 3beta-hydroxy-5-androsten-17-one, contributing to the understanding of its physiological role (Hampl et al., 1997).

Liver Metabolism Analysis

  • Androstenone Metabolism in Liver : Investigations into androstenone metabolism in liver microsomes, including the role of 3beta-hydroxysteroid dehydrogenase, provide insights into hepatic processing of such steroids (Doran et al., 2004).

properties

CAS RN

5088-64-2

Product Name

3beta-Hydroxy-5-androsten-16-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13,15-17,20H,4-11H2,1-2H3/t13-,15+,16-,17-,18+,19-/m0/s1

InChI Key

IHHKCVMULSSIQO-RHNZQBAGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC=C4[C@@]3(CC[C@@H](C4)O)C

SMILES

CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C

Other CAS RN

5088-64-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-5-androsten-16-one
Reactant of Route 2
3beta-Hydroxy-5-androsten-16-one
Reactant of Route 3
3beta-Hydroxy-5-androsten-16-one
Reactant of Route 4
3beta-Hydroxy-5-androsten-16-one
Reactant of Route 5
3beta-Hydroxy-5-androsten-16-one
Reactant of Route 6
3beta-Hydroxy-5-androsten-16-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.